Cas no 899828-53-6 (2-Propanone O-(pentafluorophenyl)methyloxime)

2-Propanone O-(pentafluorophenyl)methyloxime structure
899828-53-6 structure
Productnaam:2-Propanone O-(pentafluorophenyl)methyloxime
CAS-nummer:899828-53-6
MF:C10H8F5NO
MW:253.168640136719
MDL:MFCD09265199
CID:715216
PubChem ID:602576

2-Propanone O-(pentafluorophenyl)methyloxime Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propanone,O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
    • ACETONE O-PENTAFLUOROPHENYLMETHYL-OXIME
    • N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine
    • 2-Propanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
    • Acetone, (O-pentafluorobenzyl)oxime
    • Acetone O-2,3,4,5,6-PFBHA-oxime
    • DLIFNTQMBOCKTL-UHFFFAOYSA-N
    • Acetone O-[(pentafluorophenyl)methyl]oxime
    • Acetone oxime, o-[(pentafluorophenyl)methyl]-
    • Acetone O-pentafluorophenylmethyl-oxime, analytical standard
    • [(2,3,4,5,6-pentafluorophenyl)methoxy](propan-2-ylidene)amine
    • ACETONE O-2,3,4,5,6-PENTAFLUOROBENZYLOXIME
    • DTXSID80345204
    • AKOS037653294
    • GS-8036
    • D93120
    • C10H8F5NO
    • CS-0197486
    • 899828-53-6
    • Acetone O-2,3,4,5,6-PFBHA-oxime
    • 2-Propanone O-(pentafluorophenyl)methyloxime
    • MDL: MFCD09265199
    • Inchi: 1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3
    • InChI-sleutel: DLIFNTQMBOCKTL-UHFFFAOYSA-N
    • LACHT: FC1C(=C(C(=C(C=1C([H])([H])O/N=C(\C([H])([H])[H])/C([H])([H])[H])F)F)F)F

Berekende eigenschappen

  • Exacte massa: 253.05260469g/mol
  • Monoisotopische massa: 253.05260469g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 268
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 21.6
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.33
  • Kookpunt: 227.6°C at 760 mmHg
  • Vlampunt: 91.4°C
  • Brekindex: 1.436

2-Propanone O-(pentafluorophenyl)methyloxime Beveiligingsinformatie

  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: 26
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:2-8°C

2-Propanone O-(pentafluorophenyl)methyloxime Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
Y1224687-250mg
2-PRopanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
250mg
$900 2024-06-03
Ambeed
A725893-1g
2-PRopanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
1g
$2359.0 2025-02-26
TRC
P014675-5mg
2-Propanone O-[(pentafluorophenyl)methyl]oxime
899828-53-6
5mg
$ 415.00 2022-06-03
eNovation Chemicals LLC
D759112-100mg
2-Propanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
100mg
$480 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P906155-50mg
2-PRopanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
50mg
¥4,645.80 2022-09-28
SHENG KE LU SI SHENG WU JI SHU
sc-233804-10 mg
Acetone O-pentafluorophenylmethyl-oxime,
899828-53-6
10mg
¥1,579.00 2023-07-11
Aaron
AR003BAO-25mg
2-Propanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
25mg
$260.00 2025-01-22
eNovation Chemicals LLC
Y1224687-5g
propan-2-one O-((perfluorophenyl)methyl) oxime
899828-53-6 95%
5g
$2000 2025-02-26
eNovation Chemicals LLC
D759112-25mg
2-Propanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
25mg
$260 2025-02-19
eNovation Chemicals LLC
D759112-25mg
2-Propanone, O-[(2,3,4,5,6-pentafluorophenyl)methyl]oxime
899828-53-6 95%
25mg
$260 2024-06-07

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:899828-53-6)2-Propanone O-(pentafluorophenyl)methyloxime
A1062066
Zuiverheid:99%/99%/99%
Hoeveelheid:100mg/250mg/1g
Prijs ($):568.0/850.0/2123.0